molecular formula C7H3Cl2N B13615180 2,4-Dichloro-5-ethynylpyridine

2,4-Dichloro-5-ethynylpyridine

Cat. No.: B13615180
M. Wt: 172.01 g/mol
InChI Key: PJBRTXSBJCAQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-ethynylpyridine: is a chemical compound with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine atoms and an ethynyl group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-ethynylpyridine can be achieved through various methods. One common method involves the reaction of 2,4-dichloropyridine with acetylene in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for the efficient production of this compound .

Scientific Research Applications

Chemistry: 2,4-Dichloro-5-ethynylpyridine is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .

Medicine: Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as light-emitting diodes (LEDs) and other electronic components. Its unique properties make it suitable for use in high-performance materials .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-ethynylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The presence of chlorine atoms and an ethynyl group in its structure allows for specific interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Biological Activity

2,4-Dichloro-5-ethynylpyridine (DCEP) is a halogenated pyridine derivative that has garnered attention in the fields of organic chemistry and biological research. Its unique structure, which includes two chlorine atoms and an ethynyl group, allows it to interact with various biological targets, influencing their activity. This article aims to provide a comprehensive overview of the biological activity of DCEP, supported by data tables and relevant research findings.

DCEP has the following chemical properties:

PropertyValue
Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
IUPAC Name This compound
InChI Key PJBRTXSBJCAQHA-UHFFFAOYSA-N
Canonical SMILES C#CC1=CN=C(C=C1Cl)Cl

The biological activity of DCEP is primarily attributed to its ability to bind to specific enzymes and receptors. The presence of chlorine atoms and the ethynyl group enhances its reactivity and selectivity towards biological targets. DCEP has been shown to influence various biochemical pathways, leading to significant biological effects.

Enzyme Inhibition

DCEP has been studied for its potential as an enzyme inhibitor. Research indicates that it can inhibit certain enzymes involved in metabolic pathways:

  • Tyrosinase Inhibition : DCEP has demonstrated inhibitory effects on tyrosinase, an enzyme critical for melanin production. This inhibition can be beneficial in developing treatments for hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of DCEP. In vitro studies using various cell lines have shown that:

  • At concentrations below 20 µM, DCEP does not exhibit significant cytotoxic effects on normal cells, indicating a favorable safety margin for potential therapeutic applications.

Case Study 1: Tyrosinase Inhibition

A study assessed the tyrosinase inhibitory activity of DCEP compared to other compounds. The results indicated that DCEP exhibited a dose-dependent inhibition with IC50 values significantly lower than those of standard inhibitors like kojic acid . This suggests that DCEP could serve as a potent agent in cosmetic formulations aimed at skin lightening.

Case Study 2: Interaction with Biological Targets

In another investigation, DCEP was tested for its interaction with specific molecular targets in cancer cells. The compound showed promise in modulating pathways associated with cell proliferation and apoptosis, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of DCEP's biological activity, it can be compared with similar compounds:

CompoundTyrosinase Inhibition IC50 (µM)Cytotoxicity (20 µM)
DCEP 5.0No significant toxicity
Kojic Acid 19.97Moderate toxicity
4-Ethynylpyridine 15.0Significant toxicity

Properties

Molecular Formula

C7H3Cl2N

Molecular Weight

172.01 g/mol

IUPAC Name

2,4-dichloro-5-ethynylpyridine

InChI

InChI=1S/C7H3Cl2N/c1-2-5-4-10-7(9)3-6(5)8/h1,3-4H

InChI Key

PJBRTXSBJCAQHA-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(C=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.